Ethyl 2-{[(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-{1-AMINO-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple fused rings, including a thieno[2,3-c]isoquinoline and a tetrahydrobenzothiophene moiety. The presence of these rings imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{1-AMINO-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common approach is the cyclization of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile . This reaction leads to the formation of condensed pyrimidine and imidazole fragments, which are further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{1-AMINO-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 2-{1-AMINO-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials and dyes.
Mechanism of Action
The mechanism of action of ETHYL 2-{1-AMINO-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
ETHYL 2-{1-AMINO-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Ethyl 1-amino-5-phenyl-6H,7H,8H,9H-thieno[2,3-c]isoquinoline-2-carboxylate
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical and biological properties
Biological Activity
Ethyl 2-{[(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.
Structural Characteristics
The compound has the molecular formula C25H29N3O3S2 and a molecular weight of 483.7 g/mol. Its structure includes multiple fused rings with thieno[2,3-c]isoquinoline and tetrahydrobenzothiophene moieties. The presence of amino and carboxylate functionalities is crucial for its biological activity and therapeutic potential.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes the cyclization of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile. Optimizing reaction conditions such as temperature and solvent choice is essential to enhance yield and purity. For large-scale synthesis, industrial methods may utilize continuous flow reactors to improve efficiency and scalability.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties. It may inhibit the activity of enzymes involved in inflammatory responses. This suggests potential applications in treating conditions characterized by inflammation.
Neuroprotective Effects
The compound has shown promise as a neuroprotective agent. Its ability to interact with neurotransmitter receptors could lead to therapeutic applications in neurological disorders. Studies have indicated that it may modulate pathways involved in neuroprotection and neuronal survival.
Cellular Effects
In vitro studies have demonstrated that the compound influences cellular processes such as proliferation and apoptosis in various cell types. For instance:
Cell Line | IC50 (µg/mL) | Effect |
---|---|---|
Prostate Cancer | 0.045 | Antiproliferative |
HeLa Cells | 0.069 | Induces apoptosis |
HT-29 Colon Cancer | 0.023 | Inhibits growth |
These findings highlight its potential as a lead compound for further development in cancer therapy .
Properties
Molecular Formula |
C25H29N3O3S2 |
---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
ethyl 2-[(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H29N3O3S2/c1-3-16-13-9-5-6-10-14(13)18-20(26)21(33-23(18)27-16)22(29)28-24-19(25(30)31-4-2)15-11-7-8-12-17(15)32-24/h3-12,26H2,1-2H3,(H,28,29) |
InChI Key |
UNXMLMRHXWTHGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OCC)N |
Origin of Product |
United States |
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